N-Benzyl-1H-indole-3-ethylamine

Catalog No.
S661748
CAS No.
15741-79-4
M.F
C17H18N2
M. Wt
250.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-1H-indole-3-ethylamine

CAS Number

15741-79-4

Product Name

N-Benzyl-1H-indole-3-ethylamine

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)ethanamine

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C17H18N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2

InChI Key

PRRZWJAGZHENJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32

Solubility

37.2 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32

N-Benzyl-1H-indole-3-ethylamine is a compound belonging to the indole family, characterized by its unique structure which features an indole core with a benzyl group attached to the nitrogen atom and an ethylamine group at the 3-position of the indole ring. This compound is notable for its diverse biological activities and potential applications in pharmaceuticals and research. The molecular formula of N-Benzyl-1H-indole-3-ethylamine is C17H18N2, and it has a molecular weight of 266.34 g/mol .

Due to the reactivity of its functional groups:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to products like carboxylic acids or ketones.
  • Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, affecting specific functional groups.
  • Substitution: The electron-rich nature of the indole ring allows for electrophilic substitution reactions, where halogens or sulfonyl chlorides can be introduced onto the ring.

Common Reagents and Conditions

Reaction TypeReagents Used
OxidationPotassium permanganate, chromium trioxide
ReductionHydrogen gas, palladium catalyst
SubstitutionHalogens, sulfonyl chlorides

N-Benzyl-1H-indole-3-ethylamine exhibits significant biological activity, particularly in modulating neurotransmission. Its mechanism of action likely involves interaction with serotonin receptors, which could influence mood and behavior, suggesting potential antidepressant effects. Additionally, compounds within the indole family are known for their roles in various biological processes, including anti-inflammatory and anticancer activities .

The synthesis of N-Benzyl-1H-indole-3-ethylamine can be accomplished through several methods:

  • N-Alkylation Method: A common synthetic route involves the N-alkylation of indole with benzyl halides in the presence of a base such as sodium hydride, typically conducted in solvents like dimethylformamide or tetrahydrofuran.
  • Industrial Production: For large-scale synthesis, optimized reaction conditions are employed to ensure high yields and purity. Techniques such as continuous flow reactors and advanced purification methods are often utilized to meet industrial standards .

N-Benzyl-1H-indole-3-ethylamine has several applications:

  • Pharmaceutical Development: Its potential antidepressant properties make it a candidate for drug development aimed at treating mood disorders.
  • Research Tool: The compound can serve as a biochemical probe for studying serotonin receptor interactions and other biological pathways.
  • Separation Techniques: It is used in high-performance liquid chromatography (HPLC) for analytical purposes .

Studies on N-Benzyl-1H-indole-3-ethylamine have focused on its interactions with various biological targets. These studies reveal that this compound may modulate receptor activity, influencing neurotransmitter systems. The specificity of its interactions makes it valuable for understanding complex biochemical pathways and developing targeted therapies .

Several compounds share structural similarities with N-Benzyl-1H-indole-3-ethylamine:

CompoundStructure DescriptionUnique Features
TryptamineAn indole derivative lacking the benzyl groupSimpler structure; primarily involved in neurotransmission
SerotoninA neurotransmitter with an indole coreFunctions as a signaling molecule; different functional groups
Indole-3-acetic acidA plant hormone featuring an indole ringInvolved in plant growth regulation; lacks amine functionality

Uniqueness

N-Benzyl-1H-indole-3-ethylamine stands out due to its combination of both a benzyl group and an ethylamine group. This unique structural combination allows for specific interactions with biological targets that are not present in simpler indole derivatives. Its distinct properties make it a valuable compound for research and potential therapeutic applications .

XLogP3

3.6

Other CAS

15741-79-4

Wikipedia

N-Benzyl-1H-indole-3-ethylamine

Dates

Modify: 2023-08-15

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